
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide is a chemical compound with a complex structure that includes benzoic acid as its core, substituted with chlorine atoms and an isobutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 5 positions. This is followed by the introduction of the isobutoxy group through an etherification reaction. Finally, the hydrazide group is introduced by reacting the intermediate compound with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
作用機序
The mechanism of action of benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms and isobutoxy group may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide
- Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
- Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide
Uniqueness
Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and overall biological activity. This makes it distinct from other similar compounds that may have different substituents.
特性
CAS番号 |
24022-27-3 |
|---|---|
分子式 |
C11H14Cl2N2O2 |
分子量 |
277.14 g/mol |
IUPAC名 |
3,5-dichloro-4-(2-methylpropoxy)benzohydrazide |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-6(2)5-17-10-8(12)3-7(4-9(10)13)11(16)15-14/h3-4,6H,5,14H2,1-2H3,(H,15,16) |
InChIキー |
UJMSJDLWECVNPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
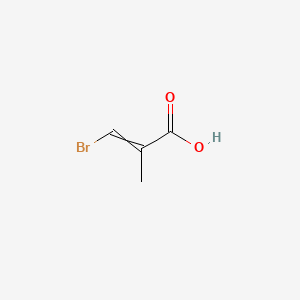
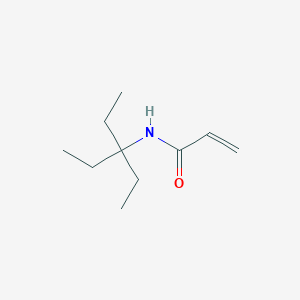



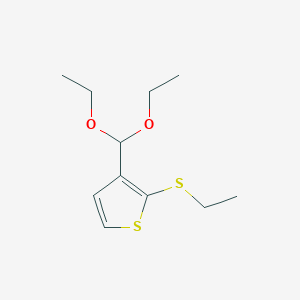

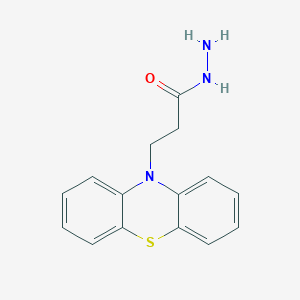
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
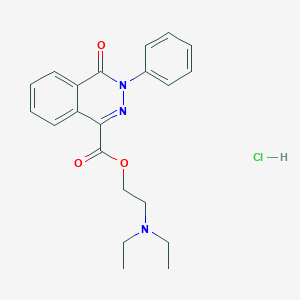
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)


